Tert-butyl 3-ethoxyacrylate

Description

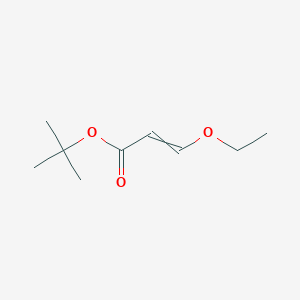

Tert-butyl 3-ethoxyacrylate is an acrylate ester featuring a tert-butyl group and an ethoxy substituent on the α,β-unsaturated carbonyl system. This compound is synthesized via a Knoevenagel condensation between tert-butyl cyanoacetate and substituted benzaldehydes in the presence of a catalytic base like piperidine . The tert-butyl group confers steric bulk, enhancing stability against hydrolysis compared to smaller alkyl esters (e.g., methyl or ethyl). The ethoxy substituent modulates electronic properties, influencing reactivity in polymerization and copolymerization processes .

Properties

Molecular Formula |

C9H16O3 |

|---|---|

Molecular Weight |

172.22 g/mol |

IUPAC Name |

tert-butyl 3-ethoxyprop-2-enoate |

InChI |

InChI=1S/C9H16O3/c1-5-11-7-6-8(10)12-9(2,3)4/h6-7H,5H2,1-4H3 |

InChI Key |

OXCHREMODPFGJP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC=CC(=O)OC(C)(C)C |

Origin of Product |

United States |

Scientific Research Applications

Chemistry: Tert-butyl 3-ethoxyacrylate is used as a building block in organic synthesis, particularly in the preparation of complex molecules. Biology: It serves as a precursor in the synthesis of biologically active compounds. Medicine: The compound is utilized in the development of pharmaceuticals and drug delivery systems. Industry: It finds applications in the production of polymers, coatings, and other industrial materials.

Mechanism of Action

The mechanism by which tert-butyl 3-ethoxyacrylate exerts its effects depends on the specific application. In organic synthesis, it typically acts as an electrophile, reacting with nucleophiles to form new chemical bonds. The molecular targets and pathways involved vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Tert-butyl Phenylcyanoacrylates

describes a series of tert-butyl phenylcyanoacrylates with varying alkoxy substituents (methoxy, ethoxy, propoxy, butoxy) at ortho, meta, or para positions. Key differences include:

- Reactivity in Copolymerization : Meta-substituted derivatives (e.g., 3-ethoxy) exhibit steric hindrance, reducing polymerization rates compared to para-substituted analogs.

- Electronic Effects: Electron-donating alkoxy groups (e.g., ethoxy) increase electron density in the acrylate system, enhancing reactivity with electron-deficient monomers like styrene .

Table 1: Comparison of Substituent Effects in Tert-butyl Phenylcyanoacrylates

| Substituent Position | Substituent Type | Polymerization Rate | Application Example |

|---|---|---|---|

| 3-ethoxy (meta) | Ethoxy | Moderate | Specialty polymers |

| 4-ethoxy (para) | Ethoxy | High | High-strength copolymers |

| 4-methoxy (para) | Methoxy | Moderate-High | Adhesives |

Functional Group Modifications in Tert-butyl Acrylates

Tert-butyl 3-[5-(2-amino-ethyl)-thiophen-3-yl]-acrylate ()

- Structure: Incorporates a thiophene ring with an aminoethyl group.

- Properties: Molecular Weight: 253.36 g/mol (C₁₃H₁₉NO₂S). Applications: Suited for conductive polymers due to the electron-rich thiophene moiety and amino group, which facilitate charge transport .

Tert-butyl 2-(4-(3-hydroxypropoxy)butoxy)acetate ()

Comparison with Acrylonitrile Derivatives

2-(tert-Butylsulfonyl)-3-ethoxyacrylonitrile ()

- Structure : Replaces the ester group with a nitrile and adds a sulfonyl group.

- Properties :

Table 2: Functional Group Impact on Reactivity

| Compound | Functional Groups | Key Reactivity |

|---|---|---|

| Tert-butyl 3-ethoxyacrylate | Ester, ethoxy | Radical polymerization, copolymers |

| 2-(tert-Butylsulfonyl)-3-ethoxyacrylonitrile | Nitrile, sulfonyl | Nucleophilic addition, cyclization |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.